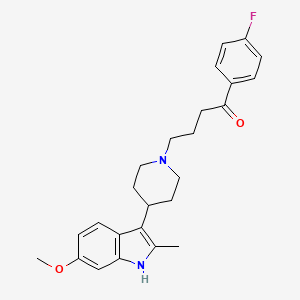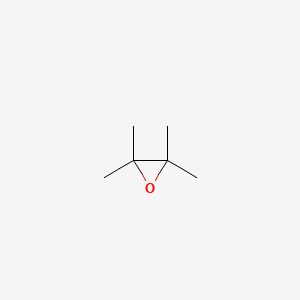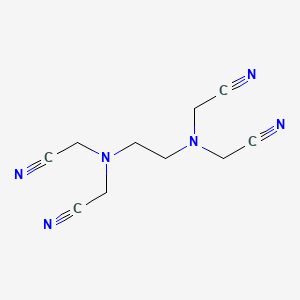![molecular formula C17H18ClN7O9S2 B1605899 guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride CAS No. 71077-14-0](/img/structure/B1605899.png)
guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-, reaction products with guanidine hydrochloride N,N’-bis(mixed Ph, tolyl and xylyl) derivs. is a complex organic compound. It is characterized by the presence of a pyrazole ring, carboxylic acid group, and azo linkage, along with sulfonated phenyl groups. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrazole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
-
Synthetic Routes
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via carboxylation reactions.
Step 3: Azo coupling reaction to introduce the azo linkage.
Step 4: Sulfonation of phenyl groups.
Step 5: Reaction with guanidine hydrochloride and N,N’-bis(mixed Ph, tolyl and xylyl) derivatives.
-
Reaction Conditions
Catalysts: Specific metal catalysts may be used to facilitate the reactions.
Temperature: Controlled heating to specific temperatures to ensure proper reaction kinetics.
Solvents: Use of organic solvents to dissolve reactants and intermediates.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonated phenyl groups can undergo substitution reactions, where different substituents replace the sulfonate groups.
Azo Coupling: The azo linkage can participate in further coupling reactions to form more complex azo compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents replacing the sulfonate groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonated phenyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways and biochemical reactions within cells.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, highlighting its uniqueness:
-
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole ring structures and carboxylic acid groups.
Azo Compounds: Compounds with azo linkages and similar functional groups.
Sulfonated Phenyl Compounds: Compounds with sulfonated phenyl groups.
-
Uniqueness
- The combination of the pyrazole ring, carboxylic acid group, azo linkage, and sulfonated phenyl groups makes this compound unique.
- Its specific reactivity and interactions with biological molecules set it apart from other similar compounds.
Propriétés
Numéro CAS |
71077-14-0 |
|---|---|
Formule moléculaire |
C17H18ClN7O9S2 |
Poids moléculaire |
564 g/mol |
Nom IUPAC |
guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H12N4O9S2.CH5N3.ClH/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;2-1(3)4;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);(H5,2,3,4);1H |
Clé InChI |
BHAUFROZPICYNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(=N)(N)N.Cl |
SMILES canonique |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(=N)(N)N.Cl |
| 71077-14-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















